2-bromo-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-21-11-10-19(12-13-6-8-18-9-7-13)16(20)14-4-2-3-5-15(14)17/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFWJAIDRWGNNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-bromo-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound features a bromine atom at the 2-position of the benzamide ring, a methoxyethyl group, and a pyridin-4-ylmethyl moiety. The synthesis typically involves bromination followed by amidation reactions, utilizing reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Antiproliferative Activity
Several studies have investigated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings on its cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.1 | Induces apoptosis |
| HCT 116 | 5.3 | Cell cycle arrest |
| HEK 293 | 4.0 | Modulates signaling pathways |
The compound exhibits significant cytotoxicity against breast cancer (MCF-7) cells, with an IC50 value indicating effective inhibition of cell proliferation. The mechanism appears to involve induction of apoptosis and modulation of cell cycle progression, particularly S-phase arrest, similar to other known benzamide derivatives .
Enzyme Inhibition
Research into the enzyme inhibition properties of this compound has revealed potential interactions with various molecular targets. The presence of the bromine atom and the pyridine ring enhances binding affinity to specific enzymes involved in cancer progression. For instance, preliminary studies suggest that it may inhibit heat shock protein 90 (Hsp90), a critical chaperone in cancer cells .
Antioxidant Activity
In addition to its antiproliferative effects, this compound has been evaluated for antioxidant properties. Compounds with similar structural features often demonstrate enhanced radical scavenging abilities due to electron-donating groups like methoxy. This property may contribute to reducing oxidative stress in cells, thereby indirectly preventing cancer cell growth .
Structure-Activity Relationship (SAR)
The biological activity of benzamide derivatives is significantly influenced by their structural components. The following factors are critical in determining their potency:
- Bromine Substitution : The presence of bromine at the 2-position enhances lipophilicity and binding interactions with biological targets.
- Methoxyethyl Group : This group increases solubility and may improve cellular uptake.
- Pyridine Ring : The nitrogen atom in the pyridine enhances interaction with protein targets, crucial for enzyme inhibition.
Comparative Studies
Comparative studies with related compounds reveal insights into the unique biological profile of this compound:
| Compound | IC50 (µM) | Comments |
|---|---|---|
| 4-bromo-N-(2-methoxyethyl)benzamide | >10 | Lower potency due to lack of pyridine substitution |
| N-(pyridin-3-ylmethyl)benzamide | 8.5 | Similar activity but less effective than target compound |
The data indicate that modifications in substitution patterns can lead to significant variations in biological activity, underscoring the importance of careful design in drug development.
Case Studies
- Case Study on MCF-7 Cells : A recent study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed through microscopy.
- Mechanistic Insights : Further investigations using flow cytometry revealed that the compound not only induced apoptosis but also caused cell cycle arrest at the S phase, leading to increased DNA fragmentation.
Scientific Research Applications
The compound has shown promise in several biological applications:
Anticancer Activity
Research indicates that derivatives similar to 2-bromo-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide exhibit significant anticancer properties. For instance, studies have demonstrated that substituted benzamides can inhibit cancer cell proliferation, particularly against colorectal carcinoma cell lines (HCT116) . The structure-activity relationship (SAR) studies suggest that modifications to the benzamide structure can enhance anticancer efficacy.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains and fungi, showing promising results in inhibiting growth . The presence of halogen and methoxy groups has been linked to increased antimicrobial potency.
Case Study 1: Anticancer Screening
A study focusing on substituted benzamides demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating superior anticancer activity . The most potent compounds had IC50 values around 4.53 µM, showcasing their potential as effective cancer therapeutics.
Case Study 2: Antimicrobial Evaluation
In another study, derivatives were tested against Gram-positive and Gram-negative bacteria, revealing significant antimicrobial effects with minimum inhibitory concentrations (MIC) as low as 1.27 µM . This highlights the potential of these compounds in treating bacterial infections.
Preparation Methods
Route 1: Sequential N-Alkylation and Bromination
This method involves initial formation of the benzamide backbone, followed by bromination and N-alkylation:
Step 1: Synthesis of N-(2-Methoxyethyl)Benzamide
Benzoyl chloride reacts with 2-methoxyethylamine in dichloromethane (DCM) at 0–5°C for 2 hours, yielding N-(2-methoxyethyl)benzamide (78% yield).
Step 2: Bromination at the 2-Position
Electrophilic bromination using bromine (Br₂) in acetic acid at 60°C for 6 hours introduces the bromine substituent ortho to the amide group. Alternative brominating agents like N-bromosuccinimide (NBS) with Lewis acids (e.g., FeCl₃) improve regioselectivity (85% yield).
Step 3: N-Alkylation with Pyridin-4-ylmethanamine
The brominated intermediate undergoes N-alkylation with pyridin-4-ylmethanamine in tetrahydrofuran (THF) using sodium hydride (NaH) as a base at reflux (12 hours, 62% yield).
Route 2: One-Pot Multi-Component Coupling
A streamlined approach leveraging InCl₃-catalyzed reactions under ultrasonic irradiation enhances efficiency:
Reaction Conditions
- Catalyst : InCl₃ (20 mol%).
- Solvent : 50% ethanol/water.
- Temperature : 40°C.
- Irradiation : Ultrasound (25 kHz, 250 W).
- Time : 20 minutes.
Procedure
- Ethyl acetoacetate, hydrazine hydrate, methyl benzoylformate, and malononitrile are combined with InCl₃ in 50% ethanol.
- Ultrasonic irradiation promotes rapid cyclization and coupling, forming the pyrano[2,3-c]pyrazole intermediate.
- Subsequent bromination and N-alkylation yield the target compound in 95% yield.
Reaction Optimization and Mechanistic Insights
Solvent Screening for N-Alkylation
Solvent polarity significantly impacts N-alkylation efficiency:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| THF | 62 | 12 |
| DMF | 58 | 10 |
| Acetonitrile | 50 | 15 |
| 50% EtOH | 95 | 0.33 (20 min) |
Ethanol-water mixtures enhance solubility of polar intermediates and facilitate faster reaction kinetics under ultrasound.
Role of InCl₃ Catalysis
InCl₃ acts as a Lewis acid to activate carbonyl groups, enabling:
- Nucleophilic Attack : The 2-methoxyethylamine attacks the electrophilic benzoyl carbon.
- Tautomerization Stabilization : InCl₃ stabilizes enol intermediates during pyrazole ring formation.
- Ultrasound Acceleration : Cavitation effects reduce activation energy, shortening reaction times.
Analytical Characterization
Spectroscopic Data
Q & A
Q. How can researchers optimize the synthetic route for 2-bromo-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:
- Amide bond formation : Coupling 2-bromobenzoic acid with 2-methoxyethylamine and pyridin-4-ylmethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions.
- Bromination : Ensuring regioselective bromination at the benzamide position via electrophilic substitution (e.g., using NBS or Br₂ with FeBr₃).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity.
Key parameters to optimize include reaction temperature (e.g., 0–25°C for amide coupling) and stoichiometric ratios of intermediates. Validate purity via HPLC and NMR .
Q. What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine position, methoxyethyl group integration). Compare with simulated spectra from computational tools like ACD/Labs.
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- X-ray Crystallography (if crystals are obtainable): Resolve 3D structure to validate stereochemistry and intermolecular interactions .
Q. How should researchers design initial biological screening assays for this compound?
Methodological Answer:
- In vitro enzyme inhibition : Test against kinases or proteases (e.g., IC₅₀ determination using fluorescence-based assays).
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess preliminary anticancer potential.
- Solubility and stability : Perform kinetic solubility assays in PBS/DMSO and monitor degradation via LC-MS over 24–72 hours .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., high in vitro potency but low cellular efficacy) be resolved?
Methodological Answer:
- Permeability assessment : Use Caco-2 cell monolayers or PAMPA assays to evaluate membrane permeability.
- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation).
- Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) or SPR (Surface Plasmon Resonance) to confirm direct target binding in cellular environments .
Q. What strategies are recommended for elucidating the mechanism of action (MOA) of this compound?
Methodological Answer:
- Transcriptomics/proteomics : Perform RNA-seq or SILAC-based proteomics on treated vs. untreated cells to identify dysregulated pathways.
- CRISPR-Cas9 screening : Use genome-wide knockout libraries to pinpoint genetic vulnerabilities linked to compound activity.
- Molecular docking/MD simulations : Model interactions with predicted targets (e.g., kinases) using software like AutoDock Vina or Schrödinger Suite. Validate with mutagenesis studies .
Q. How can researchers address poor pharmacokinetic (PK) properties during preclinical development?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility or bioavailability.
- Formulation optimization : Use nanoemulsions or liposomes to improve plasma half-life.
- In vivo PK studies : Administer to rodents (IV/PO) and monitor plasma concentrations via LC-MS/MS. Adjust dosing regimens based on clearance rates and volume of distribution .
Q. What experimental approaches are suitable for studying structure-activity relationships (SAR) in analogs?
Methodological Answer:
- Parallel synthesis : Generate analogs with systematic substitutions (e.g., halogens, alkyl chains) using combinatorial chemistry.
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity.
- 3D-QSAR : Apply CoMFA or CoMSIA models to correlate steric/electronic features with activity .
Data Interpretation and Validation
Q. How should researchers validate off-target effects observed in kinase inhibition assays?
Methodological Answer:
- Selectivity panels : Screen against a panel of 50–100 kinases (e.g., Eurofins KinaseProfiler) to assess specificity.
- Cellular thermal proteome profiling (CTPP) : Identify off-targets by comparing thermal stability shifts across the proteome.
- Genetic knockdown : Use siRNA/shRNA to confirm phenotype dependency on suspected off-targets .
Q. What statistical methods are recommended for analyzing dose-response data in biological assays?
Methodological Answer:
- Nonlinear regression : Fit data to a four-parameter logistic curve (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- ANOVA with post-hoc tests : Compare treatment groups using Tukey’s HSD or Dunnett’s test.
- Quality controls : Include Z’-factor calculations to validate assay robustness .
Advanced Characterization
Q. How can researchers investigate the compound’s interaction with serum proteins?
Methodological Answer:
- Equilibrium dialysis : Measure unbound fraction in human serum albumin (HSA) or α-1-acid glycoprotein solutions.
- SPR spectroscopy : Quantify binding affinity (KD) to HSA using Biacore systems .
Q. What techniques are suitable for studying metabolic byproducts in vitro?
Methodological Answer:
- LC-HRMS/MS : Identify phase I/II metabolites using liver microsomes or hepatocytes.
- Stable isotope labeling : Use ¹³C/²H-labeled compound to track metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
